GSK9311

Catalog No.
S529519
CAS No.
M.F
C24H31N5O3
M. Wt
437.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
GSK9311

Product Name

GSK9311

IUPAC Name

N-[1,3-dimethyl-6-[(2R)-2-methylpiperazin-1-yl]-2-oxobenzimidazol-5-yl]-N-ethyl-2-methoxybenzamide

Molecular Formula

C24H31N5O3

Molecular Weight

437.5 g/mol

InChI

InChI=1S/C24H31N5O3/c1-6-28(23(30)17-9-7-8-10-22(17)32-5)20-13-18-19(27(4)24(31)26(18)3)14-21(20)29-12-11-25-15-16(29)2/h7-10,13-14,16,25H,6,11-12,15H2,1-5H3/t16-/m1/s1

InChI Key

WFXIHQFRQPGCCR-MRXNPFEDSA-N

SMILES

CCN(C1=C(C=C2C(=C1)N(C(=O)N2C)C)N3CCNCC3C)C(=O)C4=CC=CC=C4OC

solubility

Soluble in DMSO, not in water

Synonyms

GSK9311; GSK-9311; GSK 9311.

Canonical SMILES

CCN(C1=C(C=C2C(=C1)N(C(=O)N2C)C)N3CCNCC3C)C(=O)C4=CC=CC=C4OC

Isomeric SMILES

CCN(C1=C(C=C2C(=C1)N(C(=O)N2C)C)N3CCNC[C@H]3C)C(=O)C4=CC=CC=C4OC

The exact mass of the compound N-[1,3-Dimethyl-6-[(2r)-2-Methylpiperazin-1-Yl]-2-Oxidanylidene-Benzimidazol-5-Yl]-N-Ethyl-2-Methoxy-Benzamide is 437.2427 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

GSK9311 is a highly specific, structurally matched negative control compound designed for use alongside the potent BRPF1 bromodomain inhibitor GSK6853. In epigenetic research and drug discovery workflows, validating the on-target mechanism of action requires a baseline material that mimics the physical properties of the active probe while lacking its target affinity. By incorporating a precise N-ethyl substitution on the 5-amide of the benzimidazolone core, GSK9311 sterically disrupts the active binding conformation, resulting in a profound loss of BRPF1 affinity[1]. This makes it a critical procurement item for laboratories conducting phenotypic screening, chemoproteomic profiling, and target validation, ensuring that observed biological responses are definitively linked to BRPF1 inhibition rather than off-target scaffold effects.

Substituting GSK9311 with a generic inactive compound, a random vehicle control (such as DMSO), or an unrelated kinase inhibitor fails to control for the specific membrane permeability, solubility, and non-specific binding profile of the benzimidazolone scaffold [1]. If an unmatched control is used, researchers cannot definitively rule out that a phenotypic change is caused by the active probe's unique physicochemical properties rather than its BRPF1 target engagement. GSK9311 solves this by retaining the exact core structure of GSK6853, differing only by an N-ethyl group that induces a steric clash to prevent target binding. This structural parity guarantees that both the active probe and the negative control exhibit identical handling and distribution characteristics in complex cellular models, preventing costly false-positive interpretations in downstream drug development.

Cell-Free Biochemical Target Inactivity (Workflow Baseline)

In cell-free TR-FRET biochemical assays, GSK9311 demonstrates a deliberate and drastic reduction in target affinity compared to the active probe. While GSK6853 binds BRPF1 with high potency, the N-ethyl substitution in GSK9311 drops its affinity by 125-fold [1]. This massive reduction ensures that GSK9311 provides a clean biochemical baseline, allowing researchers to confidently isolate BRPF1-specific interactions from background assay noise.

Evidence DimensionBRPF1 Biochemical Potency (pIC50)
Target Compound DatapIC50 = 6.0 (~1 uM)[GSK9311]
Comparator Or BaselinepIC50 = 8.1 (~8 nM) [GSK6853]
Quantified Difference125-fold reduction in target affinity
ConditionsCell-free TR-FRET assay

Provides a strictly defined loss-of-function baseline to confirm that biochemical assay signals are strictly mediated by BRPF1 engagement.

Abolished Cellular Target Engagement (Live-Cell Workflow Fit)

For live-cell phenotypic assays, a negative control must reliably fail to engage the target in situ. In NanoBRET cellular target engagement assays measuring the displacement of Halo-tagged histone H3.3, GSK9311 exhibits a 185-fold reduced potency compared to GSK6853 [1]. This confirms that the steric block engineered into GSK9311 effectively prevents BRPF1 binding even within the complex environment of a living cell, making it a highly reliable paired control for high-value cellular models.

Evidence DimensionCellular Target Engagement (IC50)
Target Compound DataInactive at relevant concentrations (185-fold reduced potency) [GSK9311]
Comparator Or BaselineIC50 = 20 nM [GSK6853]
Quantified Difference185-fold reduction in cellular potency
ConditionsNanoBRET assay with isolated BRPF1B BRD and Halo-tagged histone H3.3

Ensures that the control compound does not inadvertently suppress BRPF1 activity in live-cell models, preventing confounded phenotypic data.

Physicochemical Scaffold Retention for Formulation Parity

The utility of a negative control heavily depends on its physical resemblance to the active compound. GSK9311 achieves its inactivity not by truncating the molecule, but by adding a single ethyl group to the 5-amide nitrogen. This minor modification abolishes internal hydrogen bonding and induces a steric clash with the piperazine and o-methoxy substituents [1]. Consequently, the core lipophilicity and molecular weight remain nearly identical to GSK6853, ensuring that both compounds behave similarly during stock formulation, cellular permeation, and non-specific lipid binding.

Evidence DimensionStructural modification for target exclusion
Target Compound DataAlkylated 5-amide (N-ethyl) benzimidazolone core[GSK9311]
Comparator Or BaselineUnalkylated 5-amide benzimidazolone core [GSK6853]
Quantified DifferenceAddition of an ethyl group (~28 Da) to induce steric clash without altering core scaffold properties
ConditionsCompound library preparation and cellular assay formulation

Guarantees that any observed phenotypic differences are due to target engagement rather than discrepancies in compound solubility, permeability, or non-specific binding.

Paired Control in BRPF1 Phenotypic Screening

Because of its matched physicochemical properties and 185-fold reduction in cellular potency, GSK9311 is the standard negative control when evaluating the phenotypic effects of GSK6853 in live-cell assays, ensuring that observed changes in gene expression or cell morphology are strictly BRPF1-dependent [1].

Validation of Off-Target Toxicity in Epigenetic Models

In complex biological systems, distinguishing between on-target epigenetic modulation and off-target chemotoxicity is critical. GSK9311 allows researchers to baseline the inherent toxicity of the benzimidazolone scaffold, isolating the true therapeutic window of BRPF1 inhibition [1].

Chemoproteomic Assay Baselining

For interactome mapping and target engagement studies, GSK9311 serves as a highly effective inactive competitor. Its structural similarity to the active probe ensures that non-specific protein binding events are equally represented in the control channel, yielding cleaner, higher-confidence proteomic data [2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

437.24268987 g/mol

Monoisotopic Mass

437.24268987 g/mol

Heavy Atom Count

32

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

N-[1,3-dimethyl-6-[(2R)-2-methylpiperazin-1-yl]-2-oxidanylidene-benzimidazol-5-yl]-N-ethyl-2-methoxy-benzamide

Dates

Last modified: 08-15-2023
GSK6853, a Chemical Probe for Inhibition of the BRPF1 Bromodomain

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